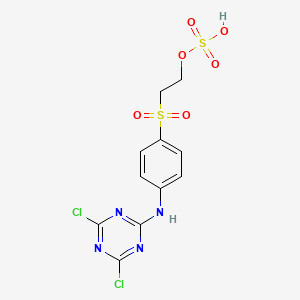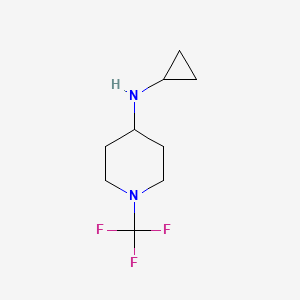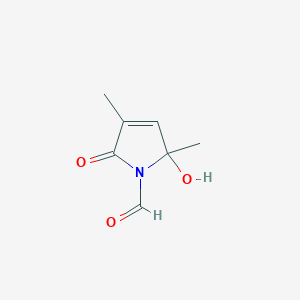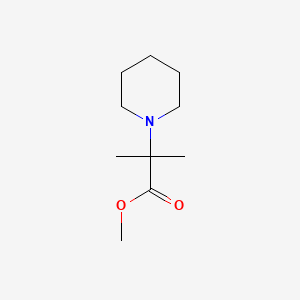
1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is an organochlorine compound known for its structural similarity to DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane) This compound is characterized by the presence of three chlorine atoms and two ethylphenyl groups attached to a central ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane typically involves the chlorination of 2,2-bis(4-ethylphenyl)ethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the ethane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques.
化学反应分析
Types of Reactions
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethanol or corresponding carboxylic acids.
Reduction: Formation of 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane or 1-chloro-2,2-bis(4-ethylphenyl)ethane.
Substitution: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethane derivatives with various functional groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, including its potential as an insecticide.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用机制
The mechanism of action of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane involves its interaction with biological membranes and enzymes. The compound disrupts the normal function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. It also inhibits the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes.
相似化合物的比较
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is structurally similar to other organochlorine compounds such as DDT and its analogs. the presence of ethyl groups instead of chlorine atoms on the phenyl rings imparts unique chemical properties to the compound. Similar compounds include:
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Widely known for its use as an insecticide.
DDD (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane): A metabolite of DDT with similar properties.
DDE (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene): Another metabolite of DDT, known for its persistence in the environment.
属性
IUPAC Name |
1-ethyl-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3/c1-3-13-5-9-15(10-6-13)17(18(19,20)21)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBPMUQDBPYZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697795 |
Source


|
| Record name | 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5902-61-4 |
Source


|
| Record name | 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

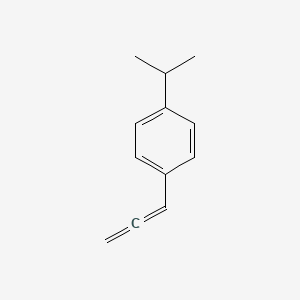
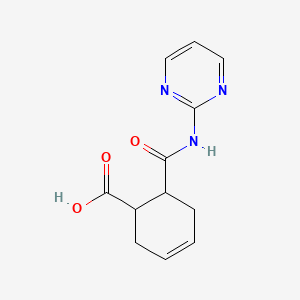

![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
